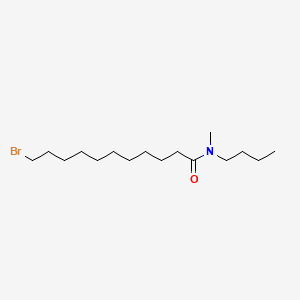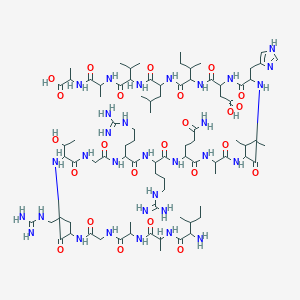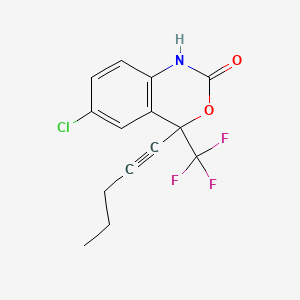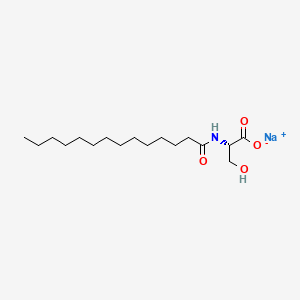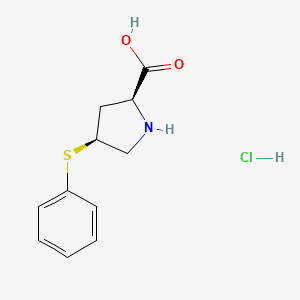
顺式-4-苯硫基-L-脯氨酸盐酸盐
描述
Cis-4-Phenylthio-L-proline hydrochloride: is an organic compound with the molecular formula C11H14ClNO2S . It is a derivative of L-proline, where the hydrogen atom at the fourth position is substituted with a phenylthio group. This compound is often used in various chemical and biological research applications due to its unique structural properties.
科学研究应用
Cis-4-Phenylthio-L-proline hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting cardiovascular diseases.
Industry: The compound is used in the production of various chemical intermediates and fine chemicals.
生化分析
Biochemical Properties
Cis-4-Phenylthio-L-proline hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the key interactions is with proline dehydrogenase, an enzyme involved in the catabolism of proline . The phenylthio group in cis-4-Phenylthio-L-proline hydrochloride can form non-covalent interactions with the active site of the enzyme, potentially inhibiting its activity. Additionally, this compound may interact with other biomolecules such as transporters and binding proteins, affecting their function and stability.
Cellular Effects
Cis-4-Phenylthio-L-proline hydrochloride has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in downstream signaling pathways . This can result in altered gene expression patterns, affecting the production of proteins involved in cell growth, differentiation, and apoptosis. Furthermore, cis-4-Phenylthio-L-proline hydrochloride may impact cellular metabolism by influencing the activity of metabolic enzymes and transporters.
Molecular Mechanism
The molecular mechanism of action of cis-4-Phenylthio-L-proline hydrochloride involves its interactions with various biomolecules. The compound can bind to the active sites of enzymes, either inhibiting or activating their activity . For instance, its interaction with proline dehydrogenase can inhibit the enzyme’s activity, leading to a decrease in proline catabolism. Additionally, cis-4-Phenylthio-L-proline hydrochloride may affect gene expression by modulating the activity of transcription factors and other regulatory proteins. These interactions can result in changes in cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of cis-4-Phenylthio-L-proline hydrochloride can change over time. The compound’s stability and degradation are important factors to consider. It is generally stable when stored at room temperature in a sealed container . Prolonged exposure to light and air may lead to degradation, affecting its potency and efficacy. Long-term studies have shown that cis-4-Phenylthio-L-proline hydrochloride can have sustained effects on cellular function, with potential implications for its use in in vitro and in vivo experiments.
Dosage Effects in Animal Models
The effects of cis-4-Phenylthio-L-proline hydrochloride can vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects on cellular function and metabolism. At higher doses, it can lead to significant changes in enzyme activity, gene expression, and cellular signaling pathways . Toxic or adverse effects may also be observed at high doses, including potential cytotoxicity and disruption of normal cellular processes. These dosage-dependent effects highlight the importance of careful dose optimization in experimental studies.
Metabolic Pathways
Cis-4-Phenylthio-L-proline hydrochloride is involved in several metabolic pathways. It can interact with enzymes such as proline dehydrogenase, influencing the catabolism of proline . Additionally, the compound may affect other metabolic pathways by modulating the activity of key enzymes and transporters. These interactions can lead to changes in metabolic flux and metabolite levels, impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of cis-4-Phenylthio-L-proline hydrochloride within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters, facilitating its uptake and distribution . Once inside the cell, cis-4-Phenylthio-L-proline hydrochloride may interact with binding proteins, influencing its localization and accumulation. These interactions can affect the compound’s activity and function within different cellular compartments.
Subcellular Localization
The subcellular localization of cis-4-Phenylthio-L-proline hydrochloride is an important factor in determining its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can interact with mitochondrial enzymes and influence cellular respiration. Understanding the subcellular localization of cis-4-Phenylthio-L-proline hydrochloride can provide insights into its mechanism of action and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Cis-4-Phenylthio-L-proline hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with L-proline.
Substitution Reaction: The hydrogen atom at the fourth position of the pyrrolidine ring is substituted with a phenylthio group. This is usually achieved through a nucleophilic substitution reaction using a phenylthiol reagent.
Hydrochloride Formation: The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of Cis-4-Phenylthio-L-proline hydrochloride follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
Bulk Synthesis: Large quantities of L-proline are subjected to the substitution reaction with phenylthiol under controlled conditions.
Purification: The crude product is purified using techniques such as recrystallization or chromatography.
Hydrochloride Formation: The purified compound is then converted to its hydrochloride salt by treatment with hydrochloric acid.
化学反应分析
Types of Reactions: Cis-4-Phenylthio-L-proline hydrochloride undergoes various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions, particularly at the phenylthio group.
Substitution: The phenylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Reduced forms of the phenylthio group.
Substitution Products: Compounds with different functional groups replacing the phenylthio group.
作用机制
The mechanism of action of Cis-4-Phenylthio-L-proline hydrochloride involves its interaction with specific molecular targets. The phenylthio group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Cis-4-Hydroxy-L-proline: Similar structure but with a hydroxyl group instead of a phenylthio group.
Cis-4-Methylthio-L-proline: Similar structure but with a methylthio group instead of a phenylthio group.
Cis-4-Amino-L-proline: Similar structure but with an amino group instead of a phenylthio group.
Uniqueness: Cis-4-Phenylthio-L-proline hydrochloride is unique due to the presence of the phenylthio group, which imparts distinct chemical and biological properties. This makes it particularly useful in applications where specific interactions with enzymes or receptors are required.
属性
IUPAC Name |
(2S,4S)-4-phenylsulfanylpyrrolidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2S.ClH/c13-11(14)10-6-9(7-12-10)15-8-4-2-1-3-5-8;/h1-5,9-10,12H,6-7H2,(H,13,14);1H/t9-,10-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXNAGGDFBCTLQA-IYPAPVHQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)SC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CN[C@@H]1C(=O)O)SC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




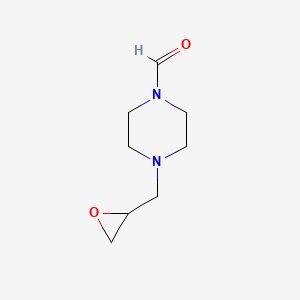
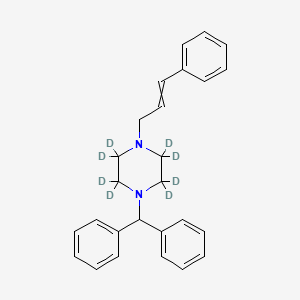
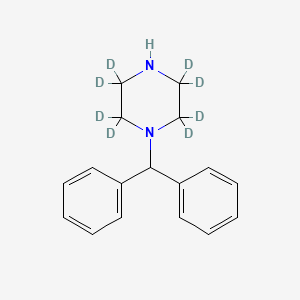


![(1Z)-2,2,2-Trifluoro-N-[(4-methylbenzene-1-sulfonyl)oxy]-1-phenylethan-1-imine](/img/structure/B589788.png)
